BACE1 Enzyme Inhibition: Quantitative Potency Benchmarking Against Patent-Lead β-Secretase Inhibitors
3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid inhibits human recombinant BACE1 with an IC₅₀ of 400 nM, measured by FRET assay using M-2420 substrate with 1-hour preincubation [1]. This positions the compound as a moderate-activity BACE1 ligand suitable for use as a probe or starting scaffold. For reference, the most potent BACE1 inhibitors disclosed in patent US8865911 achieve IC₅₀ values as low as 0.7 nM under related FRET-based assay conditions, with compound 48 isomer 1 exhibiting sub-nanomolar potency [2]. The ~570-fold potency difference means the target compound is not a development candidate but rather a structurally simplified fragment that retains measurable BACE1 engagement while lacking the extended pharmacophore features required for full potency. This makes it valuable for fragment-based screening cascades and selectivity counter-screening panels.
| Evidence Dimension | BACE1 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 400 nM (recombinant human BACE1, FRET assay, M-2420 substrate, 1-hr preincubation, 15-min incubation) |
| Comparator Or Baseline | Patent US8865911 Example 48 Isomer 1: IC₅₀ = 0.7 nM (TR-FRET assay, pH 9.2, recombinant human BACE1 soluble domain). Patent series range: 0.7 nM – 401 nM |
| Quantified Difference | Approximately 570-fold lower potency than the most active patent example; comparable to the weakest patent compounds (401 nM range) |
| Conditions | Target: FRET assay, M-2420 substrate, 1-hr preincubation, 15-min substrate incubation. Comparator: TR-FRET assay, pH 9.2. Cross-study comparison with different substrates and assay formats; absolute IC₅₀ values are not directly interchangeable but provide rank-order context. |
Why This Matters
Procurement decisions for BACE1 research reagents require knowing whether a compound provides measurable target engagement; the 400 nM IC₅₀ confirms activity while the large gap to lead-optimized inhibitors clarifies the compound's role as a probe or fragment, not a potent inhibitor.
- [1] BindingDB. Entry BDBM50145902 (CHEMBL3764532). Affinity Data: IC₅₀ 400 nM. Inhibition of human recombinant BACE1 using M-2420 as substrate, preincubated 1 hr, 15-min incubation by FRET. Accessed May 2026. View Source
- [2] BindingDB. Entry BDBM136799 (US8865911, 48 Isomer 1). Affinity Data: IC₅₀ 0.700 nM, pH 9.2. TR-FRET Assay using recombinant human β-secretase soluble domain. Accessed May 2026. View Source
